molecular formula C₂₄H₃₂O₈ B117836 Estradiol-17beta-glucuronide CAS No. 1806-98-0

Estradiol-17beta-glucuronide

Cat. No. B117836
CAS RN: 1806-98-0
M. Wt: 448.5 g/mol
InChI Key: MTKNDAQYHASLID-RNFKDHMMSA-N
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Description

Estradiol-17beta-glucuronide, also known as E217G, is a naturally occurring conjugated estrogen . It is formed in the liver and later excreted in bile . It is a conjugated metabolite of estradiol, formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid, and is eventually excreted in the urine by the kidneys . It has much higher water solubility than estradiol .


Synthesis Analysis

Estradiol-17beta-glucuronide is formed from estradiol in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is a significant metabolite derived from 17beta-estradiol (E2), the most potent estrogen in humans . E2-3G represents a major circulating form of estradiol in the body and is formed by glucuronidation of E2 in the liver .


Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P 2 1 2 1 2 1 structure was computationally predicted as one of the thermodynamically plausible structures .


Chemical Reactions Analysis

Estradiol-17beta-glucuronide is a steroid glucosiduronic acid that consists of 17beta-estradiol having a beta-glucuronyl residue attached at position 3 via a glycosidic linkage .


Physical And Chemical Properties Analysis

Estradiol-17beta-glucuronide has a density of 1.4±0.1 g/cm^3, a boiling point of 702.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its enthalpy of vaporization is 108.0±3.0 kJ/mol, and it has a flash point of 241.6±26.4 °C . The index of refraction is 1.638, and it has a molar refractivity of 113.2±0.3 cm^3 . It has 8 H bond acceptors, 5 H bond donors, 3 freely rotating bonds, and 1 rule of 5 violations .

Scientific Research Applications

Metabolism and Estrogen Control

  • Metabolic Conversion in Tissue Concentration Control: E2-17G is involved in the control of tissular estrogen concentrations. Its formation through metabolic conversion in estrogen-dependent tissues impacts circulating estrogen levels (Caron et al., 2009).

Biliary Excretion and Cholestasis

  • Role in Cholestasis of Pregnancy: E2-17G is considered a cholestatic agent and is implicated in the pathogenesis of intrahepatic cholestasis of pregnancy. Studies on rats have explored its biliary excretion mechanisms (Takikawa et al., 1996).

Environmental Impact

  • Enzymatic Treatment of Estrogen Glucuronides: Research has investigated the enzymatic treatment of E2-17G for environmental protection. This includes the application of enzymes like laccase and beta-D-glucuronidase to degrade estrogen glucuronides in sewage treatment systems (Tanaka et al., 2009).

Analytical Techniques

  • Detection in Various Water Matrices: The development of methodologies for the simultaneous analysis of free estrogens and their conjugates, including E2-17G, in different water matrices, highlights its environmental relevance (Kumar et al., 2009).

Animal Studies

  • Identification in Animal Urine: E2-17G has been identified in avian urine, indicating its role in avian estrogen metabolism (Robinson et al., 1975).

Human Health Implications

  • Role in Human Renal Tissue: The synthesis of E2-17G in human renal tissue suggests its importance in the body’s handling of estrogen, which can be relevant for understanding certain kidney-related health conditions (Mellor & Hobkirk, 1975).

Pregnancy and Reproductive Health

  • Metabolism in Pregnancy: Studies have shown that E2-17G is actively transformed in the uterus during pregnancy, which could have implications for maternal and fetal health (Freeman & Hobkirk, 1976).

Neuroprotection

  • Neuroprotective Pathways: E2-17G has been shown to reduce lesion size in a glutamate excitotoxicity model in the brain, suggesting its potential in neuroprotective treatments (Mendelowitsch et al., 2001).

Cancer Research

  • Potential in Cancer Prevention: The stimulation of E2-17G glucuronidation has been suggested as a protective mechanism against estrogen-mediated carcinogenesis, offering insights into potential cancer prevention strategies (Pfeiffer et al., 2006).

Future Directions

Future studies will be needed to discern the potentially interdependent nature of 17α-E2 actions on ERα and androgen metabolism in metabolic improvement and lifespan extension . There are a few notable caveats to our studies .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKNDAQYHASLID-QXYWQCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862756
Record name Estradiol 17beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol-17beta-glucuronide

CAS RN

1806-98-0
Record name Estradiol 17β-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol 17beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
K Wlcek, L Hofstetter, B Stieger - Biochemical pharmacology, 2014 - Elsevier
Important reactions of drug metabolism, including UGT mediated glucuronidation and steroidsulfatase mediated hydrolysis of sulfates, take place in the endoplasmic reticulum (ER) of …
Number of citations: 15 www.sciencedirect.com
C Justenhoven, E Schaeffeler, S Winter… - Breast cancer research …, 2011 - Springer
… hormones, conjugated steroids including estradiol-17beta-glucuronide, and estrone-3-… SN-38, pravastatin, estrone-3-sulfate and estradiol-17beta-glucuronide [15–17]. Since this OATP …
Number of citations: 29 link.springer.com
T Lang, C Justenhoven, S Winter, C Baisch… - Breast cancer research …, 2011 - Springer
… (MRP8), which is highly expressed in breast cancer tissue and involved in the efflux of conjugated estrogen metabolites such as estrone-3-sulfate and estradiol-17beta-glucuronide, has …
Number of citations: 24 link.springer.com
C Oshiro, L Mangravite, T Klein… - Pharmacogenetics and …, 2010 - ncbi.nlm.nih.gov
The solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene encodes for a membrane-bound sodium-independent organic anion transporter protein (OATP1B1) …
Number of citations: 92 www.ncbi.nlm.nih.gov
IA Blair - Steroids, 2010 - Elsevier
Previous studies have shown that the selection of women who are at high breast cancer risk for treatment with chemoprevention agents leads to an enhanced benefit/risk ratio. However…
Number of citations: 152 www.sciencedirect.com
D Rost, K Kopplow, S Gehrke, S Mueller… - European journal of …, 2005 - Wiley Online Library
… (cMoat), mediating ATP-dependent transport of a wide range of amphiphilic conjugates including mono- and bisglucuronosyl bilirubin, leukotriene C4, estradiol 17beta-glucuronide and …
Number of citations: 61 onlinelibrary.wiley.com
PME Probert, SK Meyer, F Alsaeedi… - Toxicology …, 2015 - academic.oup.com
The B-13 cell is a readily expandable rat pancreatic acinar-like cell that differentiates on simple plastic culture substrata into replicatively-senescent hepatocyte-like (B-13/H) cells in …
Number of citations: 19 academic.oup.com
Z UÇKUN ŞAHİNOĞULLARI… - Journal of Research …, 2019 - search.ebscohost.com
Many xenobiotic and endogenous compounds are transported from blood into hepatocytes mediated by organic anion transporter protein (OATP1B1), which is encoded by solute …
Number of citations: 1 search.ebscohost.com
BW Ogilvie, D Zhang, W Li, AD Rodrigues… - Drug Metabolism and …, 2006 - ASPET
Gemfibrozil more potently inhibits CYP2C9 than CYP2C8 in vitro, and yet the opposite inhibitory potency is observed in the clinic. To investigate this apparent paradox, we evaluated …
Number of citations: 363 dmd.aspetjournals.org
HF Merk, JM Baron, MM Neis, DH Obrigkeit… - Toxicology and applied …, 2007 - Elsevier
… Using an uptake-transport assay, uptake of known and well-characterized OATP substrates like estradiol-17beta-glucuronide and estrone sulfate was inhibited in normal human …
Number of citations: 47 www.sciencedirect.com

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